![molecular formula C12H14O4 B14651070 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid CAS No. 51927-57-2](/img/structure/B14651070.png)
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is a complex organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid typically involves multiple steps. One common method includes the epoxidation of a naphthalene derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another naphthalene derivative with an oxirane ring.
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A similar compound with a different ring fusion pattern.
Uniqueness
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety
Properties
CAS No. |
51927-57-2 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid |
InChI |
InChI=1S/C10H10O2.C2H4O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8;1-2(3)4/h1-3,9-11H,4-5H2;1H3,(H,3,4) |
InChI Key |
PTOZUQTUKGCDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C2C(O2)CC3=C1C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
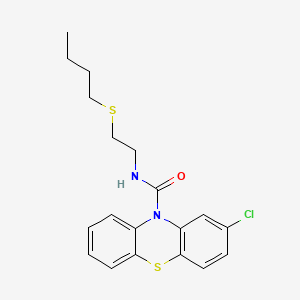
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
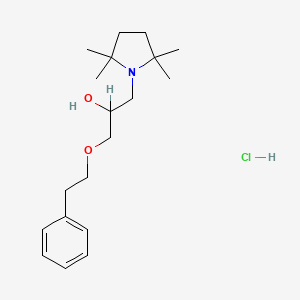
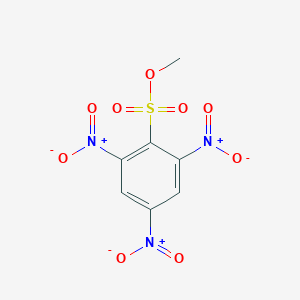
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)

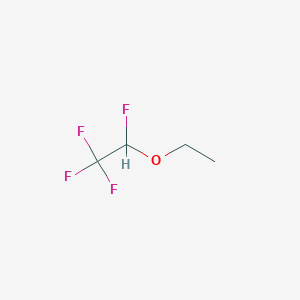
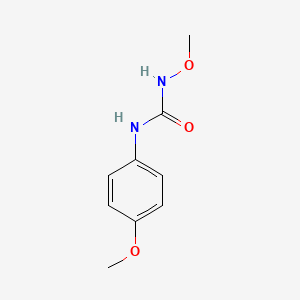

![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
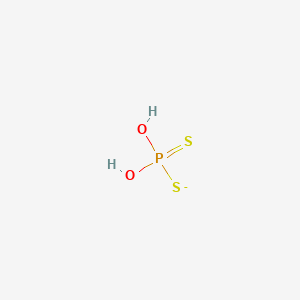
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
